1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-8-5-12(6-9(2)13(8)15)19-7-18-11(4)14(16)10(3)17-18/h5-6H,7,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNIRLXOZIUXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C(=C(C(=N2)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148739 | |
| Record name | 1-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004192-81-7 | |
| Record name | 1-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004192-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the 4-chloro-3,5-dimethylphenoxy intermediate.
Coupling with Pyrazole: The phenoxy intermediate is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert specific functional groups to their reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Research
1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine has shown promise in various pharmacological studies. Its structure suggests potential activity as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar pyrazole structures often exhibit significant biological activities, including inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds and their effects on COX inhibition. The findings suggested that modifications in the phenyl ring could enhance anti-inflammatory properties, indicating that 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine might be a candidate for further development .
Agricultural Applications
This compound may also serve as a plant growth regulator. Its structural similarity to known auxins suggests potential utility in modulating plant growth responses. Auxins are critical for various plant developmental processes including cell elongation and division.
Research Insight:
A comparative analysis indicated that compounds with similar chlorinated phenoxy groups have been effective in promoting root development and enhancing crop yield under stress conditions . Further studies could elucidate the specific mechanisms by which this compound influences plant physiology.
Material Science
In material science, 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine can be explored for its potential as a precursor in synthesizing polymers or coatings with specific properties such as increased durability or resistance to environmental factors.
Application Example:
Research into polymer composites has shown that incorporating phenolic compounds can improve thermal stability and mechanical strength . The integration of this compound into polymer matrices could yield innovative materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates the target compound against structurally related pyrazole derivatives, focusing on substituent variations, physicochemical properties, and hypothesized biological implications.
Substituent Variations on the Aromatic Ring
Halogen Type and Position
- 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (CAS 218457-66-0): Shares the 4-chloro-3,5-dimethylphenoxy group but replaces the pyrazole with a pyridine ring. Molecular weight: 248.70; melting point: 96–98°C. The pyridine moiety may enhance hydrogen-bonding capacity compared to pyrazole .
- 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS EN300-651394): Substitutes chlorine with bromine, increasing molecular weight (288.58) and lipophilicity. Bromine’s larger atomic radius could improve binding affinity in hydrophobic pockets .
Methyl Group Modifications
- 1-(4-Chloro-3-methylphenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 1006319-23-8): Replaces 3,5-dimethylphenoxy with 4-chloro-3-methylphenoxy.
Linkage Type: Phenoxy vs. Benzyl
- 1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 1185056-79-4): Replaces the phenoxy group with a benzyl linkage.
Data Tables: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₉ClN₃O | 292.79 | Not Provided | 4-Cl-3,5-dimethylphenoxy, pyrazole | Not Available |
| 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine | C₁₃H₁₃ClN₂O | 248.70 | 218457-66-0 | 4-Cl-3,5-dimethylphenoxy, pyridine | 96–98 |
| 1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | C₁₂H₁₄ClN₃ | 235.71 | 1185056-79-4 | 4-Cl-benzyl, pyrazole | Not Available |
| 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine HCl | C₁₂H₁₄BrClN₃O | 316.63 | EN300-651394 | 4-Br-phenoxy, pyrazole, HCl salt | Not Available |
| 1-[(2-Chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | C₁₂H₁₃ClFN₃ | 242.11 | 925663-04-3 | 2-Cl-4-F-benzyl, pyrazole | Not Available |
Biological Activity
1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure that includes a pyrazole ring and a chloro-dimethylphenoxy group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Formula
- Molecular Formula : C13H15ClN2O2
The biological activity of 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, which can lead to various therapeutic effects.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. A study demonstrated that the compound induced apoptosis in human cancer cells through the activation of caspases, which are critical for programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies revealed that it exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mode of action appears to involve disruption of bacterial cell wall synthesis .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine on breast cancer cells. The results indicated that the compound reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells .
Case Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial efficacy .
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antibacterial | Effective against S. aureus and E. coli |
Additional Findings
Further investigations are ongoing to explore the full spectrum of biological activities associated with this compound. Current research is focusing on its potential as a lead compound in drug development for various diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling phenoxy-methyl groups to pyrazole cores via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (as in ) reduces reaction times and improves yields compared to conventional heating . Optimization should include screening catalysts (e.g., K₂CO₃ in DMF for alkylation steps ), solvent polarity adjustments, and temperature gradients. Monitoring by TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, C-Cl bonds at 750 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions on the pyrazole and phenoxy rings (e.g., methyl groups at δ 2.1–2.5 ppm) .
- X-ray Diffraction : Resolves crystal packing and stereochemistry, as demonstrated for analogous pyrazole derivatives .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability : Store at 40°C/75% RH for 6 months, with HPLC purity checks .
- Photostability : Expose to UV-Vis light (ICH Q1B) and monitor degradation products .
- Solution Stability : Test in DMSO or aqueous buffers (pH 1–12) to identify hydrolysis-sensitive groups (e.g., ester or amine linkages) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI M07-A10) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for neurological applications) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., cannabinoid receptors, as in ). Validate with MD simulations (GROMACS) to assess stability .
- QSAR Studies : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Adopt uniform protocols (e.g., fixed cell lines, incubation times) to minimize variability .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data, identifying outliers or confounding factors (e.g., solvent effects in dose-response curves) .
- Mechanistic Profiling : Compare off-target effects via kinome-wide screening (Eurofins) or transcriptomics .
Q. How to design experiments evaluating the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental Persistence : Follow OECD 307 guidelines for soil degradation studies, measuring half-life (t½) via LC-MS/MS .
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Bioaccumulation : Calculate BCF (bioconcentration factor) in fish models (e.g., zebrafish) using radiolabeled compound .
Q. What advanced techniques elucidate metabolic pathways and metabolite identification?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors; analyze metabolites via UHPLC-QTOF-MS .
- Isotope Labeling : Synthesize ¹³C/²H analogs to track metabolic cleavage sites (e.g., demethylation or oxidation) .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., Vivid® CYP450 kits) identify isoform-specific interactions .
Q. How can crystallographic data inform salt or co-crystal formulations to enhance solubility?
- Methodological Answer :
- Salt Screening : Co-crystallize with HCl, succinic acid, or sodium benzoate; analyze via PXRD and DSC .
- Hansen Solubility Parameters : Predict optimal solvents for co-crystals (e.g., ethanol/water mixtures) .
- Dissolution Testing : Use USP Apparatus II (paddle) at 37°C in biorelevant media (FaSSIF/FeSSIF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
